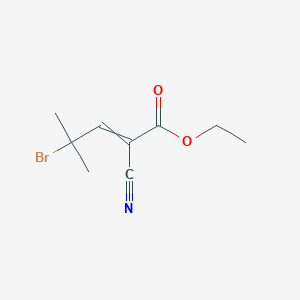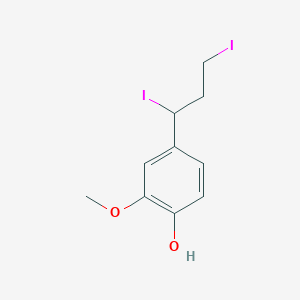![molecular formula C25H37FO2Sn B14279708 Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane CAS No. 121794-07-8](/img/structure/B14279708.png)
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane is an organotin compound with the molecular formula C27H41FO2Sn. This compound is characterized by the presence of a tin atom bonded to three cyclohexyl groups and one 4-fluorobenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane typically involves the reaction of tricyclohexyltin chloride with 4-fluorobenzoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
(C6H11)3SnCl+C7H4FO2H→(C6H11)3SnO2C7H4F+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the 4-fluorobenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state tin compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tricyclohexyltin hydroxide and 4-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Oxidation Products: Higher oxidation state tin compounds, such as tricyclohexyltin oxide, can be formed.
Hydrolysis Products: Tricyclohexyltin hydroxide and 4-fluorobenzoic acid are the major products of hydrolysis.
Scientific Research Applications
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It is used in the preparation of organotin-based materials with unique properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane involves its interaction with molecular targets through its tin atom. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The 4-fluorobenzoyl group can also participate in specific interactions with target molecules, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tricyclohexyltin Chloride: Similar in structure but lacks the 4-fluorobenzoyl group.
Tricyclohexyltin Hydroxide: Formed by hydrolysis of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane.
Tricyclohexyltin Oxide: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
121794-07-8 |
|---|---|
Molecular Formula |
C25H37FO2Sn |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
tricyclohexylstannyl 4-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
JGNKRUPOSZSWNF-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



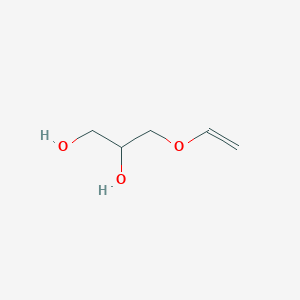
![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)
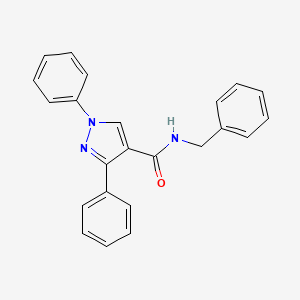


![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)

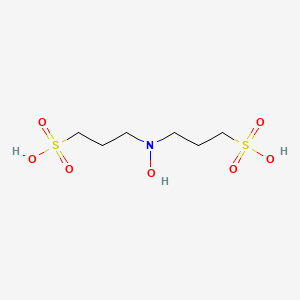
![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
